N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-3-12-18(23)20-13-17-15-10-6-7-11-16(15)19(24)22(21-17)14-8-4-5-9-14/h2,6-7,10-11,14H,1,3-5,8-9,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYZXSZBPWWESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation to Form Phthalazinone Core
Phthalazinones are typically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazines. For example, 1,2-diacetylbenzene reacts with cyclopentylhydrazine under acidic conditions to yield 3-cyclopentyl-3,4-dihydrophthalazin-4-one (Scheme 1).
Scheme 1:
$$ \text{1,2-Diacetylbenzene} + \text{Cyclopentylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{3-Cyclopentyl-4-oxophthalazine} $$
Key conditions:
Synthesis of Pent-4-Enoyl Chloride
Preparation of Pent-4-Enoic Acid
Pent-4-enoic acid is synthesized via elimination of γ-bromovaleric acid using KOH:
$$ \text{γ-Bromovaleric acid} \xrightarrow{\text{KOH, Δ}} \text{Pent-4-enoic acid} $$
Yield: 91%.
Conversion to Acyl Chloride
Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0°C converts the acid to the acyl chloride:
$$ \text{Pent-4-enoic acid} \xrightarrow{\text{SOCl₂, DCM}} \text{Pent-4-enoyl chloride} $$
Reaction Time: 2 h
Yield: 95%.
Amidation to Form Final Product
Coupling of Amine and Acyl Chloride
The methylamine intermediate reacts with pent-4-enoyl chloride in the presence of triethylamine (TEA) to form the target amide (Table 2).
Table 2: Amidation Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TEA (3 eq) | DCM | 0°C → RT | 83 |
| Pyridine | THF | RT | 71 |
Mechanism: Nucleophilic acyl substitution, where TEA scavenges HCl to drive the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the phthalazinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)benzamide (CAS 1421491-07-7)
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.5 g/mol
- Key Substituent : 2-(Methylthio)benzamide group.
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 1421583-56-3)
4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A22)
- Molecular Formula : C27H29F3N4O2
- Molecular Weight : 499.23 g/mol
- Key Feature : Incorporates a piperazine-linked difluorocyclohexane moiety.
- Research Finding : Demonstrated potent kinase inhibition (IC50 < 10 nM) in preclinical models, attributed to the fluorinated cyclohexane’s conformational rigidity .
Substituent-Driven Property Variations
*Estimated based on analogs; exact data unavailable.
Physicochemical and Pharmacological Insights
- Pent-4-enamide vs.
Biologische Aktivität
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Overview
The compound features a phthalazinone core with a cyclopentyl group and an amide linkage, which is critical for its biological interactions. The presence of multiple functional groups enhances its potential for pharmacological activity.
| Component | Description |
|---|---|
| Molecular Formula | C23H23N3O2 |
| Molecular Weight | 373.4 g/mol |
| Key Functional Groups | Phthalazinone core, amide linkage, cyclopentyl group |
The biological activity of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for cell proliferation and survival.
- Receptor Modulation : The compound could modulate receptor activity, affecting signal transduction pathways that regulate cellular functions.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity and Case Studies
Research indicates that derivatives of phthalazine and triazole structures often exhibit promising biological activities. Below are notable findings related to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide:
Anticancer Activity
A study evaluated the cytotoxic effects of phthalazine derivatives on various cancer cell lines. N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide demonstrated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range. This suggests that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Properties
In another study focusing on antimicrobial activity, compounds structurally similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide exhibited potent antifungal and antibacterial effects. The compound was tested against various pathogens, including Staphylococcus aureus and Candida albicans, showing promising results that warrant further investigation into its use as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide. Key observations include:
- Cyclopentyl Group : The presence of the cyclopentyl moiety contributes to hydrophobic interactions with biological targets.
- Phthalazinone Core : This core is essential for maintaining structural integrity and facilitating interactions with enzymes or receptors.
- Amide Linkage : The amide functional group plays a vital role in binding affinity and specificity towards target biomolecules.
Q & A
Q. What are the recommended synthetic strategies for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pent-4-enamide?
The synthesis of phthalazine derivatives typically involves multi-step reactions starting from phthalazine precursors. Key steps include:
- Cyclopentyl group introduction : Alkylation or nucleophilic substitution under reflux conditions (e.g., using cyclopentyl halides) .
- Amide bond formation : Coupling the phthalazine intermediate with pent-4-enoic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Reaction optimization : Control of temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acylating agent) to maximize yield (>70%) and purity (>95%) . Analytical validation at each step via HPLC (for purity) and NMR (for structural confirmation) is critical .
Q. How can researchers confirm the structural integrity of this compound?
Structural characterization requires a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, enamide protons at δ 5.8–6.2 ppm) .
- X-ray crystallography : Resolves 3D conformation, particularly for the phthalazinone core and cyclopentyl stereochemistry .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ ion for C21H26N2O2: 339.2072) .
Q. What preliminary assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Enzyme inhibition : Target kinases or hydrolases due to the phthalazinone scaffold’s known activity .
- Cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
- ADME profiling : Solubility (logP via shake-flask method) and metabolic stability (microsomal incubation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Contradictory data on coupling efficiency (e.g., 40–75% yields in similar phthalazine amides) may arise from:
- Steric hindrance : The cyclopentyl group may limit reagent access. Solutions include using bulky coupling agents (e.g., HATU) or microwave-assisted synthesis to enhance reactivity .
- Side reactions : Competing hydrolysis of the enamide moiety. Mitigate by using anhydrous solvents (e.g., DCM) and molecular sieves .
- Catalyst screening : Test Pd or Cu catalysts for potential C–N bond formation improvements .
Q. What computational methods support mechanistic studies of its bioactivity?
Advanced approaches include:
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR) using AutoDock Vina, prioritizing residues like Lys721 and Asp831 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
- QSAR modeling : Correlate substituent effects (e.g., cyclopentyl vs. phenyl) with bioactivity using descriptors like logP and polar surface area .
Q. How should researchers resolve contradictions in reported solubility data?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require:
- Standardized protocols : Use USP <1236> guidelines for equilibrium solubility measurements .
- Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility .
- Solid-state analysis : Compare polymorphic forms via DSC and PXRD, as amorphous phases often exhibit higher solubility .
Key Methodological Recommendations
- Replicate literature protocols for analogous compounds (e.g., N-(3-chloro-4-methylphenyl)-4-oxo derivatives) before adapting to the target molecule .
- Prioritize mechanistic studies over trial-and-error synthesis by integrating computational screening (e.g., ICReDD’s reaction path search methods) .
- Document all negative results (e.g., failed coupling attempts) to refine synthetic pathways and avoid redundant efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
